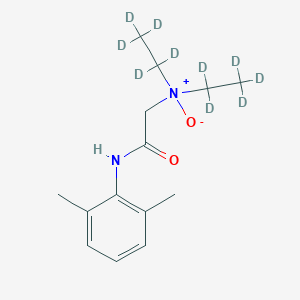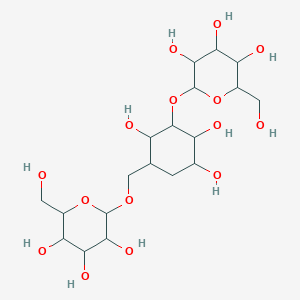
5a-Cdiman-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a-Cdiman-mannopyranose is a synthetic carbohydrate that has been studied extensively for its potential applications in scientific research. This molecule is a modified form of mannose, a naturally occurring sugar that is found in many organisms. The modification of mannose to create 5a-Cdiman-mannopyranose has led to a molecule that has unique properties and potential applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of 5a-Cdiman-mannopyranose is related to its ability to bind to specific proteins. The molecule has a unique shape that allows it to interact with proteins in a specific way, which can lead to changes in their function. By studying these interactions, researchers can gain insights into the underlying mechanisms of many biological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5a-Cdiman-mannopyranose are still being studied. However, some research has suggested that this molecule may have anti-inflammatory properties, which could make it a potential therapy for diseases that involve inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5a-Cdiman-mannopyranose for lab experiments is its unique properties. The molecule has a specific shape that allows it to interact with proteins in a specific way, which can be useful for studying carbohydrate-protein interactions. However, one of the limitations of this molecule is that it can be difficult and expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 5a-Cdiman-mannopyranose. One area of interest is the development of new therapies for diseases that involve carbohydrate-protein interactions. Another potential direction is the study of the molecule's anti-inflammatory properties and its potential use as a therapy for inflammatory diseases.
In conclusion, 5a-Cdiman-mannopyranose is a synthetic carbohydrate that has unique properties and potential applications in a variety of fields. Its ability to interact with proteins in a specific way makes it a valuable tool for studying carbohydrate-protein interactions, and its potential anti-inflammatory properties make it a potential therapy for diseases that involve inflammation. While there are limitations to its use in lab experiments, the future directions for research involving this molecule are vast and exciting.
Métodos De Síntesis
The synthesis of 5a-Cdiman-mannopyranose is a complex process that involves several steps. The starting material is mannose, which is modified using a series of chemical reactions to create the final product. One of the key steps in the synthesis process is the introduction of a cyclopentene ring into the molecule, which gives it its unique properties.
Aplicaciones Científicas De Investigación
The potential applications of 5a-Cdiman-mannopyranose in scientific research are vast. One of the primary uses of this molecule is in the study of carbohydrate-protein interactions. Carbohydrate-protein interactions play a critical role in many biological processes, including cell signaling and immune response. By studying these interactions using 5a-Cdiman-mannopyranose, researchers can gain a better understanding of how these processes work and potentially develop new therapies for diseases.
Propiedades
Número CAS |
148253-87-6 |
|---|---|
Nombre del producto |
5a-Cdiman-mannopyranose |
Fórmula molecular |
C19H34O15 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[[2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c20-2-7-11(25)13(27)15(29)18(32-7)31-4-5-1-6(22)10(24)17(9(5)23)34-19-16(30)14(28)12(26)8(3-21)33-19/h5-30H,1-4H2 |
Clave InChI |
ZGQJSNHXYLFUGJ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
5a-carba-3,6-di-O-mannopyranosylmannopyranose 5a-CdiMan-mannopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



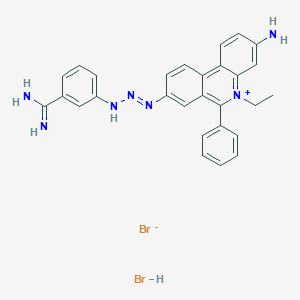
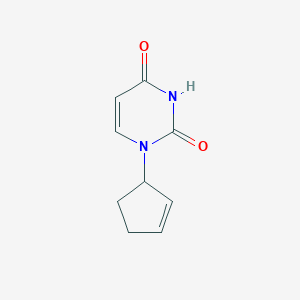
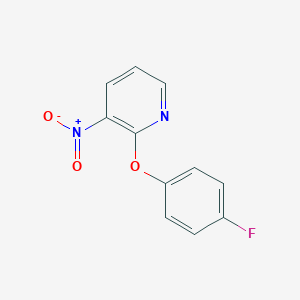
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

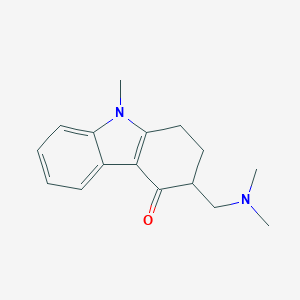
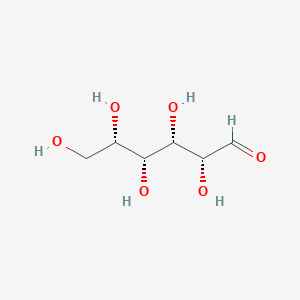
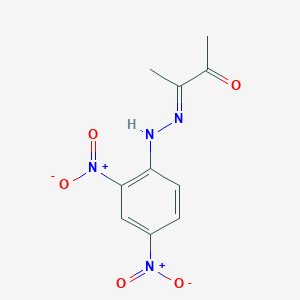
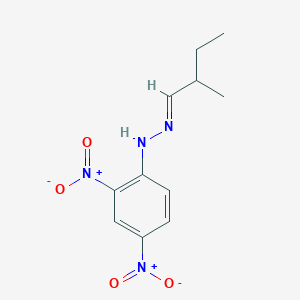
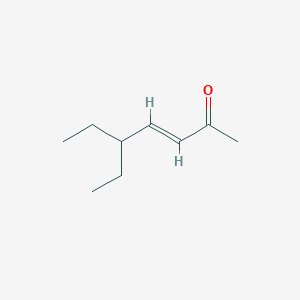
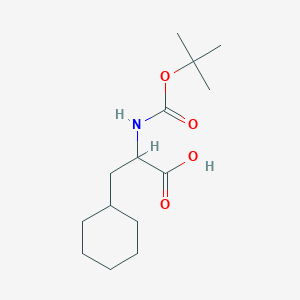
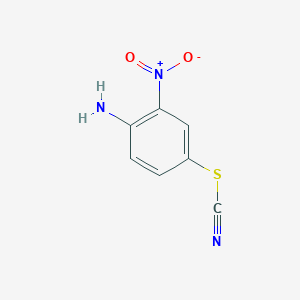
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
